N-(2-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide
Description
N-(2-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide is a quinazolinone derivative characterized by a 4-oxoquinazolin-2-yl core substituted with a sulfanylacetamide group at position 2 and a 3,4-dimethoxyphenethyl chain at position 3. The acetamide moiety is further linked to a 2-chlorophenyl group.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4S/c1-33-22-12-11-17(15-23(22)34-2)13-14-30-25(32)18-7-3-5-9-20(18)29-26(30)35-16-24(31)28-21-10-6-4-8-19(21)27/h3-12,15H,13-14,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPOUTATLMFLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline moiety, which is known for its diverse biological activities, including antitumor and anti-inflammatory effects.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
- Receptor Modulation : It interacts with various receptors, particularly those related to pain and inflammation, potentially modulating their activity.
- Calcium Channel Blockade : Similar to other compounds in its class, it may block calcium channels, leading to muscle relaxation and reduced contractility in smooth muscle tissues .
Antitumor Activity
Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its effectiveness against different types of cancer:
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- In Vivo Studies : A study involving Wistar rats demonstrated that administration of the compound led to a marked decrease in inflammation markers following induced arthritis models. The results indicated a reduction in paw swelling and histological improvements in joint tissues .
- Clinical Implications : A recent clinical trial assessed the safety and efficacy of this compound in patients with chronic inflammatory conditions. Preliminary results suggested improved patient outcomes with manageable side effects, indicating potential for further development into therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the quinazolinone core and the acetamide moiety. Key comparisons include:
Table 1: Structural Comparison of Quinazolinone Derivatives
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibit inversion dimers via N–H⋯N hydrogen bonds, forming R₂²(8) motifs . The target compound’s 3,4-dimethoxyphenethyl group may promote similar packing but with additional π-π interactions due to methoxy aromatic rings.
- Solubility : Compounds with polar groups (e.g., sulfamoyl in ) show improved aqueous solubility compared to lipophilic analogs like the N,N-diethyl derivative .
Functional Implications of Substituents
- Chlorophenyl vs. Trifluoromethylphenyl : The 2-chlorophenyl group offers moderate electron-withdrawing effects, while the 2-trifluoromethylphenyl group () provides stronger electronegativity, altering charge distribution and binding affinity .
- Sulfamoyl Group (): Introduces hydrogen-bond donor/acceptor sites, improving solubility and target interaction .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinazolin-4-one core. Key steps include:
- Amide bond formation : Reacting 2-chloroaniline with a thiol-containing intermediate under carbodiimide coupling conditions (e.g., EDC/HOBt) to form the acetamide moiety .
- Quinazoline ring construction : Cyclization of substituted anthranilic acid derivatives with urea or thiourea derivatives under acidic conditions .
- Functionalization : Introduction of the 3,4-dimethoxyphenethyl group via nucleophilic substitution or alkylation reactions, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/acetone mixtures) are critical for isolating high-purity product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the 4-oxoquinazolin-2-yl group shows distinct deshielded protons at δ 8.2–8.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns from chlorine atoms .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) functional groups .
Q. What are the primary functional groups influencing this compound’s reactivity?
- Methodological Answer :
- 4-Oxoquinazoline core : Participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
- Sulfanylacetamide bridge : Acts as a leaving group in nucleophilic substitution reactions, enabling further derivatization .
- 3,4-Dimethoxyphenethyl substituent : Enhances lipophilicity and influences pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the alkylation of the quinazoline core?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenethyl group .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
- Temperature control : Maintaining 70–80°C prevents side reactions (e.g., over-alkylation) .
- In-situ monitoring : Thin-layer chromatography (TLC, Rf ~0.4 in 3:7 ethyl acetate/hexane) ensures reaction progression .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay standardization : Normalize cell viability protocols (e.g., MTT vs. resazurin assays) to minimize variability .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies (e.g., CYP450-mediated oxidation) .
- Target validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm off-target effects (e.g., inhibition of non-kinase enzymes) .
Q. How can molecular docking studies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Protein preparation : Retrieve target structures (e.g., EGFR kinase, PDB ID: 1M17) and optimize protonation states using tools like AutoDockTools .
- Docking parameters : Grid boxes centered on ATP-binding sites (20 ų) with Lamarckian genetic algorithms (50 runs) .
- Binding mode analysis : Identify key interactions (e.g., hydrogen bonds between 4-oxo group and Lys721, π-π stacking with Phe723) .
Q. What analytical approaches address inconsistencies in NMR spectral data?
- Methodological Answer :
- Variable-temperature NMR : Resolves signal splitting caused by conformational exchange (e.g., rotameric equilibria in the sulfanylacetamide group) .
- 2D experiments : HSQC and HMBC correlations assign overlapping aromatic protons (e.g., distinguishing quinazoline C5-H from dimethoxyphenyl protons) .
- Crystallographic validation : Single-crystal X-ray diffraction (e.g., CCDC deposition) confirms regiochemistry and tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
